

Technical Guide: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B598836

[Get Quote](#)

An In-depth Overview for Chemical and Pharmaceutical Research

This technical guide provides a comprehensive overview of **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, experimental protocols, and a procedural workflow for its investigation.

Physicochemical Properties

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine belongs to the azaindole class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.^{[1][2]} The physicochemical properties of this specific isomer are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrN ₂ O	Calculated
Molecular Weight	227.06 g/mol	[3]
CAS Number	Not explicitly available for this isomer. A related isomer, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, has the CAS number 1053655-76-7.	[4][5][6]
Appearance	Expected to be a solid at room temperature, similar to related isomers.	Inferred
Purity	Commercially available in various purities, typically ≥97%.	[4]
Storage Conditions	Recommended storage at 2-8°C under an inert atmosphere.	Inferred from related compounds

Synthesis and Experimental Protocol

While a specific synthetic route for **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine** is not extensively documented in publicly available literature, a plausible multi-step synthesis can be devised based on established methodologies for related azaindole derivatives.[7][8] The following protocol outlines a representative synthetic approach.

Protocol: Synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Objective: To synthesize **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine** from a suitable pyridine precursor.

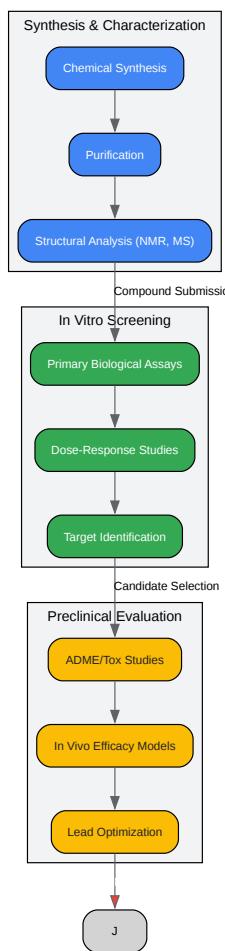
Materials:

- Starting material: A suitably substituted pyridine derivative (e.g., a nitro-pyridine precursor).
- Reagents for vinylation (e.g., N,N-dimethylformamide dimethyl acetal).
- Reducing agent (e.g., iron powder).
- Solvents (e.g., acetic acid, ethyl acetate).
- Reagents for purification (e.g., silica gel, saturated sodium bicarbonate solution).

Procedure:

- **Vinylation of the Pyridine Ring:** A substituted nitropyridine is reacted with N,N-dimethylformamide dimethyl acetal to introduce a dimethylaminovinyl group. This step is crucial for the subsequent cyclization to form the pyrrole ring.
- **Reductive Cyclization:** The resulting intermediate is then treated with a reducing agent, such as iron powder in acetic acid.^[7] This step simultaneously reduces the nitro group and facilitates the cyclization to form the 1H-pyrrolo[2,3-c]pyridine core.
- **Bromination:** The 1H-pyrrolo[2,3-c]pyridine core is then selectively brominated at the 3-position. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.
- **Work-up and Purification:** Following the reaction, the mixture is cooled and filtered. The filtrate is basified, for example with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate.^[7] The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield the target compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.


Biological Significance and Potential Applications

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are a class of compounds with significant therapeutic potential. They are widely utilized in the development of kinase inhibitors, antiproliferative agents, and treatments for various diseases, including cancer and Alzheimer's

disease.[9] The introduction of bromo and methoxy substituents can modulate the biological activity and pharmacokinetic properties of the parent scaffold.[10][11] For instance, related azaindole derivatives have been investigated as inhibitors of *Trypanosoma brucei*, the parasite responsible for human African trypanosomiasis.[12]

Research and Development Workflow

The investigation of novel compounds like **3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine** in a drug discovery context follows a structured workflow. This process begins with the synthesis of the compound and proceeds through various stages of testing to evaluate its therapeutic potential.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. 3 bromo 5 methoxy 1H pyrrolo[2,3 b]pyridine, CasNo.1053655-76-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookingchem.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 1053655-76-7|3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 7. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598836#3-bromo-5-methoxy-1h-pyrrolo-2-3-c-pyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com